(1-Methylcyclopropyl)methanesulfonyl fluoride
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Overview
Description
“(1-Methylcyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137896-61-6 . It has a molecular weight of 152.19 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methylcyclopropyl)methanesulfonyl fluoride” is 1S/C5H9FO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(1-Methylcyclopropyl)methanesulfonyl fluoride” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Precursors for Organic Synthesis
(H. Shirakawa, H. Sano, 2014) demonstrated the utility of methanesulfonates in the generation of o-quinodimethanes, which are pivotal intermediates for [4+2] cycloadducts synthesis. This method showcases the role of sulfonyl fluoride derivatives in facilitating complex organic reactions under mild conditions.
Fluoride Ion Catalysis in Esterification
Ionic liquids containing methanesulfonate have been explored for esterification reactions, catalyzed by fluoride ions. (L. Brinchi, R. Germani, G. Savelli, 2003) highlights the efficient and green approach to esterification, leveraging the mild and reusable nature of ionic liquids, demonstrating the broader applicability of sulfonyl fluoride derivatives in sustainable chemistry.
Novel Synthesis Methods for Sulfonyl Fluorides
A groundbreaking electrochemical method for synthesizing sulfonyl fluorides using thiols and potassium fluoride was introduced by (G. Laudadio, A. Bartolomeu, et al., 2019). This technique highlights the environmental benefits and versatility of sulfonyl fluorides in synthesis, offering a broad substrate scope under benign conditions.
Direct Hydrofluorination
The study by (Xavier Bertrand, J. Paquin, 2019) showcases the use of methanesulfonic acid and triethylamine trihydrofluoride for hydrofluorination, presenting a metal-free, efficient approach to synthesizing tertiary fluorides. This reflects the adaptability of sulfonyl fluoride derivatives in facilitating fluorination reactions.
Eco-friendly Fluorine Introduction
(S. Bouvet, B. Pégot, et al., 2014) developed a solvent-free method for nucleophilic fluorination using 1-n-Butyl-3-methylimidazolium fluoride, emphasizing the eco-friendly aspects and efficiency of using sulfonyl fluorides in nucleophilic substitution reactions.
Fluoride-mediated Synthesis
Fluoride-mediated nucleophilic substitution has been applied for the synthesis of 5-alkyl amino- and ether-substituted pyrazoles, as discussed by (A. Shavnya, S. Sakya, et al., 2005). This illustrates the utility of sulfonyl fluoride derivatives in facilitating reactions under mild conditions, leading to moderate to high yields.
Safety and Hazards
“(1-Methylcyclopropyl)methanesulfonyl fluoride” is classified as dangerous . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1-methylcyclopropyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNNKIZQFLCUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopropyl)methanesulfonyl fluoride | |
CAS RN |
2137896-61-6 |
Source
|
Record name | (1-methylcyclopropyl)methanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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